molecular formula C18H23NO3 B13438225 Ractopamine-13C6

Ractopamine-13C6

Cat. No.: B13438225
M. Wt: 307.34 g/mol
InChI Key: YJQZYXCXBBCEAQ-NQMMCGFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ractopamine-13C6 is a synthetic phenethanolamine and β-adrenergic agonist. It is a labeled compound of ractopamine, which is commonly used as a feed additive to promote leanness and improve feed conversion efficiency in farm animals such as pigs and cattle . The “13C6” label indicates that six carbon atoms in the molecule are replaced with the carbon-13 isotope, making it useful for various scientific studies, including metabolic and pharmacokinetic research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ractopamine-13C6 involves the incorporation of carbon-13 labeled precursors into the ractopamine molecule. The general synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Ractopamine-13C6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ractopamine-13C6 has several scientific research applications:

Mechanism of Action

Ractopamine-13C6 exerts its effects by acting as a β-adrenergic agonist. It binds to β1 and β2 adrenergic receptors, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This cascade of events results in enhanced protein synthesis and muscle growth. The labeled compound allows for precise tracking of these molecular interactions and pathways .

Comparison with Similar Compounds

Ractopamine-13C6 is similar to other β-adrenergic agonists such as clenbuterol, salbutamol, and mabuterol. its unique carbon-13 labeling makes it particularly valuable for research purposes. The labeled compound provides distinct advantages in tracing and quantifying metabolic pathways compared to its unlabeled counterparts .

List of Similar Compounds

Biological Activity

Ractopamine-13C6 is a stable isotope-labeled form of ractopamine, a beta-adrenergic agonist used as a feed additive in livestock to enhance growth performance and carcass leanness. This article delves into its biological activity, pharmacokinetics, metabolism, and associated effects on animal health and human consumption.

Overview of Ractopamine

Ractopamine is primarily utilized in the livestock industry to improve feed efficiency and promote lean muscle growth in animals such as pigs, cattle, and turkeys. Its mechanism of action involves the stimulation of beta-adrenergic receptors, leading to increased protein synthesis and reduced fat deposition. The compound is administered during the final weeks before slaughter to maximize its effects on growth and carcass characteristics .

Pharmacokinetics

Absorption and Distribution:
Ractopamine is rapidly absorbed following oral administration. Studies indicate that peak plasma concentrations occur within 0.5 to 2 hours post-dosing, with an elimination half-life of approximately 7 hours for both males and females . In cases where higher doses are administered (20 mg/kg), females exhibit significantly higher plasma levels compared to males .

Metabolism:
The metabolism of ractopamine involves the formation of several metabolites, primarily monoglucuronides. In pigs, approximately 88% of ractopamine is excreted in urine, with only a small fraction detected in feces . The liver and kidneys contain significant amounts of conjugated metabolites, indicating extensive biotransformation .

Growth Performance

Ractopamine has been shown to significantly enhance weight gain and feed conversion ratios in livestock. A meta-analysis indicated that dietary supplementation of ractopamine in cattle resulted in:

  • Increased Average Daily Gain (ADG): Up to 18.8% improvement.
  • Enhanced Carcass Weight: Increases exceeding 100 pounds compared to control groups.
  • Improved Feed Efficiency: Notable gain-to-feed ratios were observed across multiple studies .

Table 1 summarizes the effects of ractopamine on various livestock species:

SpeciesDosage (mg/kg)Effect on ADG (%)Effect on Carcass Weight (%)
Pigs5 - 2018.8Up to 5.5
Cattle200 - 350Significant increaseOver 100 lbs
TurkeysVariesImproved efficiencyNot specified

Safety and Toxicity

While ractopamine is effective for growth promotion, concerns regarding its safety have been raised. Studies indicate that consumption of meat from animals treated with ractopamine can lead to adverse effects in humans, particularly those with pre-existing cardiovascular conditions. Reported symptoms include tachycardia, headaches, and muscle spasms .

Case Studies

Case Study 1: Ractopamine in Swine
A study involving pigs showed that those fed ractopamine at varying levels (0 mg/kg to 20 mg/kg) exhibited significant increases in ADG and improved carcass yield. However, some studies reported reduced ADG at higher doses, indicating a potential threshold effect or individual variability among animals .

Case Study 2: Ractopamine Impact on Cattle
In cattle trials, ractopamine administration resulted in enhanced protein deposition while decreasing lipogenesis. This effect was attributed to the activation of beta-adrenergic receptors that modulate metabolic pathways associated with fat storage .

Regulatory Status

Ractopamine is banned or restricted in over 160 countries due to health concerns related to its residues in meat products. Despite this, it remains approved for use in the United States for pigs, cattle, and turkeys . The FDA continues to allow specific residue levels in meat products that exceed international standards set by the Codex Alimentarius Commission.

Properties

Molecular Formula

C18H23NO3

Molecular Weight

307.34 g/mol

IUPAC Name

4-[3-[[2-hydroxy-2-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)ethyl]amino]butyl]phenol

InChI

InChI=1S/C18H23NO3/c1-13(2-3-14-4-8-16(20)9-5-14)19-12-18(22)15-6-10-17(21)11-7-15/h4-11,13,18-22H,2-3,12H2,1H3/i6+1,7+1,10+1,11+1,15+1,17+1

InChI Key

YJQZYXCXBBCEAQ-NQMMCGFVSA-N

Isomeric SMILES

CC(CCC1=CC=C(C=C1)O)NCC([13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)O)O

Canonical SMILES

CC(CCC1=CC=C(C=C1)O)NCC(C2=CC=C(C=C2)O)O

Origin of Product

United States

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